N,N'-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide]
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Overview
Description
N,N’-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide]: is a complex organic compound characterized by its unique structure, which includes two pyrene moieties linked by a bis(hydroxymethyl)propane-1,3-diyl spacer
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide] typically involves the following steps:
Starting Materials: The synthesis begins with pentaerythritol, which provides the bis(hydroxymethyl)propane-1,3-diyl spacer.
Formation of Intermediate: Pentaerythritol is reacted with 4-aminopyridine and carboxylic acids to form the intermediate bispyridinium dichlorides.
Final Product: The intermediate is then coupled with pyrene butanoic acid derivatives under specific reaction conditions to yield the final product.
Chemical Reactions Analysis
Types of Reactions: N,N’-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N,N’-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide] has several scientific research applications:
Chemistry: The compound is used in the synthesis of advanced materials, including polymers and dendrimers.
Medicine: The compound’s unique structure makes it a candidate for drug delivery systems and therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as enhanced fluorescence or stability.
Mechanism of Action
The mechanism by which N,N’-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide] exerts its effects involves its interaction with molecular targets and pathways. The pyrene moieties are known for their strong fluorescence, which can be utilized in various assays and imaging techniques. The bis(hydroxymethyl)propane-1,3-diyl spacer provides structural stability and flexibility, allowing the compound to interact with different molecular targets effectively .
Comparison with Similar Compounds
2,2-Bis(hydroxymethyl)propionic acid: This compound shares the bis(hydroxymethyl)propane-1,3-diyl spacer but lacks the pyrene moieties.
Pentaerythritol: A simpler compound that serves as a precursor in the synthesis of more complex molecules.
Bispyridinium dichlorides: These compounds are intermediates in the synthesis of N,N’-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide] and possess antibacterial properties.
Uniqueness: N,N’-[2,2-Bis(hydroxymethyl)propane-1,3-diyl]bis[4-(pyren-1-yl)butanamide] is unique due to its dual pyrene moieties, which confer strong fluorescence properties, making it highly valuable in research and industrial applications.
Properties
CAS No. |
464924-64-9 |
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Molecular Formula |
C45H42N2O4 |
Molecular Weight |
674.8 g/mol |
IUPAC Name |
N-[2,2-bis(hydroxymethyl)-3-(4-pyren-1-ylbutanoylamino)propyl]-4-pyren-1-ylbutanamide |
InChI |
InChI=1S/C45H42N2O4/c48-27-45(28-49,25-46-39(50)11-3-5-29-13-15-35-19-17-31-7-1-9-33-21-23-37(29)43(35)41(31)33)26-47-40(51)12-4-6-30-14-16-36-20-18-32-8-2-10-34-22-24-38(30)44(36)42(32)34/h1-2,7-10,13-24,48-49H,3-6,11-12,25-28H2,(H,46,50)(H,47,51) |
InChI Key |
OFFWKBLENSMETE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)NCC(CNC(=O)CCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)(CO)CO |
Origin of Product |
United States |
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